molecular formula C20H22N2O2 B1436643 (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate CAS No. 1187930-73-9

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

Cat. No. B1436643
M. Wt: 322.4 g/mol
InChI Key: KKHIFBVXMMTWHI-CQSZACIVSA-N
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Description

“®-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate” is a complex organic compound. It contains a fluorene group, a piperazine ring, and a carboxylate ester group. The presence of the ® indicates that it is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the methyl group at the 2-position of the piperazine, and the formation of the carboxylate ester with the fluorene group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The fluorene group is a polycyclic aromatic hydrocarbon, which is planar. The piperazine ring is a six-membered ring with two nitrogen atoms, which can adopt a chair conformation. The carboxylate ester group is also planar .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The piperazine ring and the carboxylate ester group are both reactive and could undergo a variety of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group could make it more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Molecular Structure and Conformation

  • The molecular structure and conformation of compounds related to (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate, such as marbofloxacin and fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate, have been studied extensively. These studies focus on understanding the spatial arrangement of atoms within the molecule, which is crucial for determining its reactivity and interaction with other molecules (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012); (Kazuhiko Yamada, D. Hashizume, & T. Shimizu, 2008).

Synthetic Applications

  • The compound and its derivatives are used in various synthetic processes, such as the formation of fluorenyl carbanions and cyclopentadienyl ligands. These processes highlight the compound's utility in creating structurally unique and potentially biologically active molecules (R. W. Baker, M. A. Foulkes, & James A. Taylor, 1998).

Enantioselective Complexation

  • Studies have also focused on the enantioselective complexation properties of fluorenyl derivatives. These properties are significant in the field of chiral recognition and separation, which are critical in pharmaceutical research and development (J. Cuntze, L. Owens, Victoria Alcázar, P. Seiler, & F. Diederich, 1995).

Photophysical Properties

Chiral Derivatization Reagent

  • Derivatives of this compound have been employed as chiral derivatization reagents for the enantioseparation and detection of chiral amines. This application is significant in analytical chemistry, particularly in the pharmaceutical industry for drug analysis and quality control (Youxi Jin, Yu Pan, Biao Jin, D. Jin, & Chunbo Zhang, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthetic routes, investigating its reactivity under different conditions, or testing its activity against various biological targets .

properties

IUPAC Name

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHIFBVXMMTWHI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190282
Record name 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

CAS RN

1187930-73-9
Record name 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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